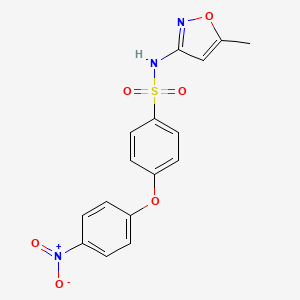
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also referred to as "Compound A," is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Compound A is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In bacteria, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A vary depending on the specific application and target organism. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria, it has been shown to inhibit DNA replication, leading to cell death. In plants, it has been shown to inhibit the activity of photosystem II, leading to the inhibition of photosynthesis and plant growth.
Advantages and Limitations for Lab Experiments
One advantage of using Compound A in lab experiments is its high potency and specificity, which allows for the study of specific biological processes with minimal interference from other cellular processes. However, one limitation is its potential toxicity, which requires careful handling and disposal procedures.
Future Directions
There are several future directions for the study of Compound A. In medicinal chemistry, further investigation is needed to determine its efficacy and safety as a drug candidate for the treatment of various diseases. In agriculture, further research is needed to determine its effectiveness as a herbicide and insecticide, as well as its potential impact on the environment. In material science, further investigation is needed to determine its potential use in the development of new materials with unique properties.
In conclusion, Compound A is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Scientific Research Applications
Compound A has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-9-6-14(20(22)23)12(18)7-13(9)19-16(21)8-24-15-4-3-11(17)5-10(15)2/h3-7H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWYUIRNZOCDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
![4-[6-amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3961182.png)


![N-ethyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3961205.png)
![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961209.png)
![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3961213.png)
![5-(acetylamino)-2-chloro-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B3961214.png)

![2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone](/img/structure/B3961223.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3961228.png)
![4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3961235.png)
![5-[1'-phenyl-5-(trifluoromethyl)-1H,1'H-4,4'-bipyrazol-3-yl]-1,3-benzodioxol-4-ol](/img/structure/B3961242.png)
![3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3961243.png)